N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine
Description
Structural Characterization of N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine
IUPAC Nomenclature and Systematic Identification
The compound this compound follows International Union of Pure and Applied Chemistry nomenclature guidelines for organic compounds containing both amine and thiophene functional groups. The systematic name reflects the substitution pattern where a cyclopentanamine moiety is N-substituted with a (4-bromothiophen-2-yl)methyl group. This nomenclature clearly indicates the presence of a bromine atom at the 4-position of the thiophene ring, with the methyl linker connecting to the 2-position of the same thiophene ring.
The compound has been assigned the Chemical Abstracts Service registry number 1564746-38-8, which serves as its unique identifier in chemical databases and literature. Alternative systematic names found in chemical databases include variations that emphasize different aspects of the molecular structure, though the IUPAC designation remains the preferred nomenclature for scientific communication. The compound belongs to the broader class of substituted amines and thiophene derivatives, specifically categorized as a secondary amine due to the nitrogen atom being bonded to two carbon-containing groups.
Database entries consistently identify this compound using various synonyms, including catalog numbers such as AKOS002652859, EN300-169228, and A1-27454, which facilitate procurement and cross-referencing across different chemical suppliers. The systematic approach to nomenclature ensures unambiguous identification of this specific structural isomer among the numerous possible bromothiophene-cyclopentanamine combinations.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C₁₀H₁₄BrNS, indicating the presence of ten carbon atoms, fourteen hydrogen atoms, one bromine atom, one nitrogen atom, and one sulfur atom. This composition reflects the integration of the cyclopentanamine framework (C₅H₉N) with the bromothiophene methyl substituent (C₅H₅BrS), connected through a methylene bridge that contributes additional carbon and hydrogen atoms to the overall formula.
The molecular weight calculations based on standard atomic masses yield a value of approximately 260.19 grams per mole. This molecular weight places the compound in a size range that is favorable for many pharmaceutical applications, as it falls within the typical molecular weight parameters associated with drug-like properties. The presence of the bromine atom contributes significantly to the overall molecular weight, accounting for approximately 30.7% of the total mass due to bromine's relatively high atomic weight of 79.904 atomic mass units.
| Component | Formula | Molecular Weight (g/mol) | Percentage of Total |
|---|---|---|---|
| Cyclopentanamine core | C₅H₉N | 83.13 | 31.9% |
| Bromothiophene moiety | C₄H₂BrS | 161.03 | 61.9% |
| Methylene linker | CH₂ | 14.03 | 5.4% |
| Total compound | C₁₀H₁₄BrNS | 260.19 | 100.0% |
The elemental composition analysis reveals a carbon content of 46.16%, hydrogen content of 5.42%, bromine content of 30.71%, nitrogen content of 5.38%, and sulfur content of 12.32%. This distribution reflects the predominantly organic nature of the compound while highlighting the significant contribution of the halogen substituent to its overall properties.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectral Data
Nuclear Magnetic Resonance spectroscopy provides crucial structural information for this compound through analysis of both proton and carbon-13 nuclear environments. The proton Nuclear Magnetic Resonance spectrum would be expected to display characteristic signals corresponding to the distinct structural regions of the molecule. The cyclopentanamine ring system would generate a complex multipicity pattern in the aliphatic region, typically appearing between 1.5 and 3.0 parts per million, with the ring protons showing coupling patterns characteristic of the five-membered saturated ring system.
The thiophene aromatic protons would appear in the downfield region between 6.5 and 7.5 parts per million, with the H-3 and H-5 positions of the brominated thiophene ring displaying distinct chemical shifts due to the electron-withdrawing effect of the bromine substituent. The H-3 proton, positioned adjacent to the bromine atom, would exhibit a characteristic downfield shift compared to unsubstituted thiophene derivatives. The methylene bridge connecting the thiophene and cyclopentanamine moieties would appear as a characteristic singlet or complex multiplet around 3.5-4.0 parts per million, depending on the local electronic environment.
Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide complementary information about the carbon framework, with the thiophene carbons appearing in the aromatic region between 110-140 parts per million. The brominated carbon would show a characteristic upfield shift due to the heavy atom effect, while the carbon atoms of the cyclopentanamine ring would appear in the aliphatic region between 20-60 parts per million. The methylene carbon linking the two ring systems would display a chemical shift around 45-50 parts per million, reflecting its attachment to both nitrogen and the electron-deficient thiophene system.
Infrared and Mass Spectrometric Profiles
Infrared spectroscopy analysis of this compound would reveal characteristic absorption bands corresponding to the functional groups present in the molecule. The secondary amine functionality would produce a characteristic N-H stretching vibration in the region of 3300-3500 wavenumbers, typically appearing as a medium to strong absorption band. The C-H stretching vibrations from both the aliphatic cyclopentanamine ring and the aromatic thiophene system would appear in the 2800-3100 wavenumber region, with aromatic C-H stretches generally occurring at higher frequencies than their aliphatic counterparts.
The thiophene ring system would contribute several characteristic absorption bands, including C=C aromatic stretching vibrations around 1600-1500 wavenumbers and C-S stretching modes in the fingerprint region below 1300 wavenumbers. The presence of the bromine substituent would influence the vibrational frequencies of adjacent bonds, particularly affecting the thiophene ring vibrations and potentially causing shifts in the characteristic absorption patterns compared to unsubstituted thiophene derivatives.
Mass spectrometric analysis would provide definitive molecular weight confirmation and fragmentation pattern information for structural elucidation purposes. Under electron ionization conditions, the molecular ion peak would appear at mass-to-charge ratio 260, corresponding to the intact molecular structure. Characteristic fragmentation patterns would likely include loss of the bromothiophene moiety, yielding fragments corresponding to the cyclopentanamine portion of the molecule. Additionally, fragmentation at the methylene bridge would produce bromothiophene-related fragments that could be used to confirm the substitution pattern and the presence of the bromine atom.
| Spectroscopic Method | Key Diagnostic Features | Expected Range/Values |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Thiophene aromatic protons | 6.5-7.5 parts per million |
| ¹H Nuclear Magnetic Resonance | Cyclopentanamine ring protons | 1.5-3.0 parts per million |
| ¹H Nuclear Magnetic Resonance | Methylene bridge protons | 3.5-4.0 parts per million |
| ¹³C Nuclear Magnetic Resonance | Thiophene carbons | 110-140 parts per million |
| ¹³C Nuclear Magnetic Resonance | Aliphatic carbons | 20-60 parts per million |
| Infrared | N-H stretch | 3300-3500 wavenumbers |
| Infrared | Aromatic C=C stretch | 1600-1500 wavenumbers |
| Mass Spectrometry | Molecular ion | mass-to-charge ratio 260 |
Crystallographic Studies and Conformational Analysis
Crystallographic investigations of this compound would provide detailed three-dimensional structural information, including precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice. The compound's ability to form stable crystals would depend on the balance between intermolecular forces, including potential hydrogen bonding interactions involving the secondary amine functionality and van der Waals interactions between the aromatic and aliphatic portions of the molecule.
The cyclopentanamine ring would be expected to adopt a puckered conformation to minimize ring strain, with the nitrogen substituent positioned to minimize steric interactions with the ring framework. The bromothiophene moiety would likely adopt a planar configuration characteristic of aromatic heterocycles, with the bromine atom extending out of the ring plane due to its relatively large atomic radius. The methylene bridge connecting these two structural units would provide conformational flexibility, allowing for various rotational conformers depending on the crystallization conditions and intermolecular packing forces.
Conformational analysis through computational methods would complement experimental crystallographic data by providing information about the preferred molecular conformations in solution and gas phases. The compound would be expected to exhibit multiple low-energy conformations due to rotation around the C-N bond connecting the methylene bridge to the cyclopentanamine nitrogen atom. The relative energies of these conformations would be influenced by factors including steric interactions between the bulky bromothiophene group and the cyclopentanamine ring, as well as potential intramolecular electronic interactions.
The bromine atom's position on the thiophene ring would significantly influence the molecular electrostatic potential distribution, creating regions of electron deficiency that could participate in halogen bonding interactions with electron-rich sites on neighboring molecules. This property would be particularly relevant for understanding the compound's potential biological activities and its behavior in crystalline forms, where halogen bonding could contribute to the stability of specific packing arrangements.
Properties
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNS/c11-8-5-10(13-7-8)6-12-9-3-1-2-4-9/h5,7,9,12H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFXTFNIYKCBKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of (4-Bromothiophen-2-yl)methanamine
This intermediate can be synthesized through various methods, often involving the reaction of thiophene derivatives with appropriate reagents to introduce the bromine and amine functionalities.
Method 1: Starting from thiophene, one can introduce a bromine substituent using electrophilic aromatic substitution reactions, followed by the introduction of an amine group through nucleophilic substitution or reduction reactions.
Method 2: Alternatively, (4-bromothiophen-2-yl)methanamine can be prepared by reacting 4-bromothiophene-2-carbaldehyde with ammonia or an amine in the presence of a reducing agent, such as sodium borohydride.
Step 2: Synthesis of N-[(4-Bromothiophen-2-yl)methyl]cyclopentanamine
Once the (4-bromothiophen-2-yl)methanamine is prepared, it can be reacted with cyclopentanone or cyclopentanol derivatives to form the desired amine. This step often involves reductive amination or nucleophilic substitution reactions.
Reductive Amination: Cyclopentanone can be reacted with (4-bromothiophen-2-yl)methanamine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB-H) to form the amine.
Nucleophilic Substitution: Alternatively, cyclopentanol derivatives can be converted into a leaving group (e.g., mesylate or tosylate) and then reacted with (4-bromothiophen-2-yl)methanamine under basic conditions.
Reaction Conditions and Yields
The reaction conditions and yields for these steps can vary significantly depending on the specific reagents and solvents used. Generally, reactions are conducted under inert atmospheres to prevent oxidation and optimize yields.
| Reaction Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Preparation of (4-bromothiophen-2-yl)methanamine | Thiophene derivatives, Br₂, NH₃, NaBH₄ | Inert atmosphere, controlled temperature | Variable |
| Reductive Amination | Cyclopentanone, (4-bromothiophen-2-yl)methanamine, STAB-H | Inert atmosphere, room temperature | 60-80% |
| Nucleophilic Substitution | Cyclopentanol derivatives, (4-bromothiophen-2-yl)methanamine, base | Inert atmosphere, controlled temperature | 50-70% |
Characterization and Purification
The synthesized compound is typically characterized using spectroscopic methods such as NMR, IR, and MS to confirm its structure. Purification can be achieved through chromatographic techniques like silica gel column chromatography or preparative TLC.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the bromine atom to a hydrogen atom.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, in an organic solvent.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various coupling reactions, such as Suzuki and Heck reactions, which are essential in developing new materials and pharmaceuticals.
Biology
- Antimicrobial Activity : Preliminary studies suggest that N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine exhibits antimicrobial properties. It has been tested against various bacterial strains, showing potential as a lead compound for developing new antibiotics.
- Cytotoxicity Studies : Research indicates that derivatives of cyclopentanamines, including this compound, have been evaluated for their cytotoxic effects on cancer cell lines. Some derivatives demonstrate significant cytotoxicity, suggesting potential applications in cancer therapy .
Medicine
- Drug Development : The compound is explored for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors. The presence of the bromine atom in the thiophene ring may enhance binding affinity through halogen bonding, making it a candidate for further drug development studies.
Material Science
- Novel Materials : this compound is investigated for its potential use in creating novel materials with specific electronic or optical properties. Its unique structure could be beneficial in developing new polymers or coatings with enhanced performance characteristics.
Pharmaceuticals and Agrochemicals
- Intermediate in Synthesis : This compound is utilized as an intermediate in the production of pharmaceuticals and agrochemicals, facilitating the synthesis of various active ingredients that require complex molecular architectures.
Case Studies
Mechanism of Action
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom in the thiophene ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The cyclopentanamine moiety may interact with hydrophobic pockets in proteins, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
N-[(4-Bromothiophen-2-yl)methyl]cycloheptanamine
- Structure : Cycloheptane replaces cyclopentane.
- Molecular Weight : 288.25 g/mol (vs. ~274.21 g/mol for the cyclopentane analog).
N-[(3-Bromo-2-Fluorophenyl)methyl]cyclopentanamine
N-((2,2-Dimethyl-2H-chromen-6-yl)methyl)cyclopentanamine (9i)
- Structure : Chromene replaces thiophene.
- Relevance: Chromene’s fused bicyclic system increases rigidity, which could enhance binding specificity in biological targets. However, synthetic challenges (e.g., lower yields) are noted for related compounds .
Functional Analogs: Radiolabeled and Metal-Binding Derivatives
[11C]HACH242
Metal Complexes with Cyclopentanamine Ligands
- Examples : Co(II), Cu(II), and Cd(II) complexes with pyridinylmethylene- or bis-pyrazolylmethyl-cyclopentanamine ligands.
- Relevance : These complexes catalyze methyl methacrylate polymerization, suggesting that bromothiophene-cyclopentanamine derivatives could serve as ligands in industrial catalysis .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| N-[(4-Bromothiophen-2-yl)methyl]cyclopentanamine | C10H13BrNS | ~274.21 | Bromothiophene, cyclopentylamine |
| N-[(4-Bromothiophen-2-yl)methyl]cycloheptanamine | C12H18BrNS | 288.25 | Increased lipophilicity |
| N-[(3-Bromo-2-fluorophenyl)methyl]cyclopentanamine | C12H14BrFN | 296.16 | Fluorine-enhanced polarity |
Biological Activity
N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine is an organic compound notable for its potential biological activity, particularly in the realms of antimicrobial and anticancer research. With the molecular formula C10H14BrNS, this compound features a cyclopentanamine backbone substituted with a 4-bromothiophen-2-ylmethyl group, positioning it as a candidate for various applications in medicinal chemistry.
The synthesis of this compound typically involves a nucleophilic substitution reaction between cyclopentanamine and 4-bromothiophen-2-ylmethyl chloride, often facilitated by a base such as sodium hydroxide in an organic solvent like dichloromethane or tetrahydrofuran at controlled temperatures. This method allows for high yields and purity, making it suitable for both laboratory and industrial applications.
Antimicrobial Properties
Research has indicated that compounds containing thiophene rings exhibit significant antimicrobial activity. The presence of the bromine substituent in this compound may enhance its interaction with microbial targets, potentially increasing its efficacy against various pathogens. Studies have shown that thiophene derivatives can disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Similar compounds have been investigated for their ability to intercalate DNA or inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. For instance, some studies on related cyclopenta derivatives have demonstrated cytotoxic effects against cancer cell lines such as HeLa and MCF-7, with IC50 values indicating varying degrees of potency .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- DNA Intercalation : Its structure allows for potential intercalation between DNA bases, disrupting replication.
- Halogen Bonding : The bromine atom can participate in halogen bonding interactions, enhancing binding affinity to biological targets.
Case Studies and Research Findings
Several studies have highlighted the biological activity of thiophene-based compounds:
- Cytotoxicity Studies : Research involving similar cyclopenta derivatives has shown that modifications can lead to significant differences in cytotoxicity against various cancer cell lines. For example, a derivative with a bromophenyl moiety exhibited notable cytotoxicity against Raji and HeLa cells with IC30 values significantly lower than those of other tested compounds .
- Comparative Studies : A comparison between this compound and other halogenated thiophene derivatives has revealed that the presence of bromine enhances specific interactions that are critical for biological activity. This positions it favorably compared to chlorine or fluorine-substituted analogs .
Data Summary Table
| Compound Name | Structure Type | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | Cyclopentanamine Derivative | TBD | Antimicrobial, Anticancer Potential |
| 6h (9-(3-Bromo-phenyl)-4-pheny l...) | Cyclopenta Quinoline | 24.4 (HeLa) | Significant Cytotoxicity |
| N-[(4-chlorothiophen-2-yl)methyl]cyclopentanamine | Cyclopentanamine Derivative | TBD | Varies |
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine?
Reductive amination is a widely used method for synthesizing cyclopentanamine derivatives. For example, analogous compounds like benzofuran-based cyclopentanamines are synthesized by reacting a ketone precursor (e.g., 7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-carbaldehyde) with cyclopentanamine in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) . For the target compound, the 4-bromothiophene-2-carbaldehyde derivative could serve as the electrophilic partner, followed by purification via column chromatography. Precursor molecules like N-(4-bromothiophen-2-yl)(tert-butoxy)carbohydrazide may also be utilized in multi-step syntheses .
Q. How is the purity and identity of this compound verified?
Analytical techniques such as high-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phases) are critical for assessing radiochemical purity (>99%) and confirming retention times against reference standards . Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) provide structural confirmation. For instance, mass spectrometry data for cyclopentanamine derivatives (e.g., molecular ion peaks at m/z 226.12 for C₁₀H₁₂BrN) can validate synthesis .
Q. What safety precautions are recommended for handling cyclopentanamine derivatives?
Lab safety protocols for structurally similar compounds (e.g., N-[(4-ethylphenyl)methyl]cyclopentanamine) emphasize using personal protective equipment (PPE), working in fume hoods, and avoiding inhalation/contact. Sterile ethanol and phosphate-buffered saline are common solvents for formulation to minimize toxicity risks .
Advanced Research Questions
Q. How can the radiosynthesis of this compound be optimized for PET imaging applications?
Carbon-11 radiolabeling of analogous compounds involves trapping [¹¹C]methyliodide in dimethylsulfoxide (DMSO) with a phenolic precursor (e.g., 2-(5-((cyclopentylamino)methyl)pyridin-3-yl)-5-fluorophenol) and potassium carbonate at 85°C for 5 minutes. Key parameters include:
- Solvent : DMSO enhances reaction efficiency.
- Base : Potassium carbonate outperforms weaker bases like NaOH.
- Temperature : 85°C balances yield and decomposition risks. Decay-corrected yields of 49% and specific activities of 78 GBq/µmol have been achieved for related tracers .
Q. What in vitro models are used to evaluate the NMDA receptor binding affinity of cyclopentanamine derivatives?
Rat forebrain membrane preparations are homogenized in sucrose and centrifuged to isolate synaptic membranes. Competitive binding assays using radioligands (e.g., [³H]MK-801) quantify displacement by cyclopentanamine derivatives. LogD₀ct,7.4 values (measured via 1-octanol/buffer partitioning) correlate with blood-brain barrier permeability, with optimal ranges of 1.5–2.5 for CNS-targeted compounds .
Q. How do structural modifications to the cyclopentanamine scaffold impact biological activity?
Structure-activity relationship (SAR) studies on calcium channel inhibitors reveal that substituents on the cyclopentane ring (e.g., 2,2-dimethyl groups) and aromatic moieties (e.g., bromothiophene) modulate potency. For example, methyl groups at the cyclopentane 2-position enhance steric hindrance, reducing off-target interactions . Computational docking studies with NMDA receptor GluN2B subunits can further guide rational design .
Q. What catalytic applications exist for cyclopentanamine-metal complexes?
Zinc(II) complexes with N-substituted cyclopentanamines (e.g., N-(pyridin-2-ylmethylene)cyclopentanamine) act as precatalysts for methyl methacrylate polymerization, achieving high molecular weights (Mw > 50,000 Da) and controlled polydispersity (PDI < 1.5). Mechanistic studies suggest ligand geometry influences metal center reactivity and monomer insertion rates .
Data Contradictions and Resolution
- Radiosynthesis Yields : reports 49% decay-corrected yields for carbon-11 labeled analogs, while cites 60% yields for similar compounds. These discrepancies may arise from precursor purity or reaction scale. Researchers should validate protocols with controlled batch experiments.
- LogD Values : Optimal LogD₀ct,7.4 ranges vary between CNS tracers (1.5–2.5) and peripheral targets (>3.0). Context-specific thresholds must guide compound optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
